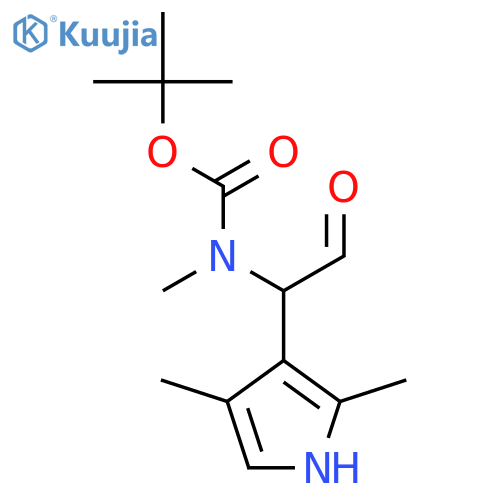

Cas no 2229191-15-3 (tert-butyl N-1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl-N-methylcarbamate)

tert-butyl N-1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl-N-methylcarbamate

- tert-butyl N-[1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-N-methylcarbamate

- 2229191-15-3

- EN300-1888636

-

- インチ: 1S/C14H22N2O3/c1-9-7-15-10(2)12(9)11(8-17)16(6)13(18)19-14(3,4)5/h7-8,11,15H,1-6H3

- InChIKey: RFNLEBYDUPVQTG-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)C(C=O)C1C(C)=CNC=1C)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 266.16304257g/mol

- どういたいしつりょう: 266.16304257g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 338

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 62.4Ų

tert-butyl N-1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1888636-5.0g |

tert-butyl N-[1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-N-methylcarbamate |

2229191-15-3 | 5g |

$4517.0 | 2023-06-02 | ||

| Enamine | EN300-1888636-10.0g |

tert-butyl N-[1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-N-methylcarbamate |

2229191-15-3 | 10g |

$6697.0 | 2023-06-02 | ||

| Enamine | EN300-1888636-10g |

tert-butyl N-[1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-N-methylcarbamate |

2229191-15-3 | 10g |

$6697.0 | 2023-09-18 | ||

| Enamine | EN300-1888636-0.1g |

tert-butyl N-[1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-N-methylcarbamate |

2229191-15-3 | 0.1g |

$1371.0 | 2023-09-18 | ||

| Enamine | EN300-1888636-0.5g |

tert-butyl N-[1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-N-methylcarbamate |

2229191-15-3 | 0.5g |

$1495.0 | 2023-09-18 | ||

| Enamine | EN300-1888636-1.0g |

tert-butyl N-[1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-N-methylcarbamate |

2229191-15-3 | 1g |

$1557.0 | 2023-06-02 | ||

| Enamine | EN300-1888636-2.5g |

tert-butyl N-[1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-N-methylcarbamate |

2229191-15-3 | 2.5g |

$3051.0 | 2023-09-18 | ||

| Enamine | EN300-1888636-0.25g |

tert-butyl N-[1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-N-methylcarbamate |

2229191-15-3 | 0.25g |

$1432.0 | 2023-09-18 | ||

| Enamine | EN300-1888636-0.05g |

tert-butyl N-[1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-N-methylcarbamate |

2229191-15-3 | 0.05g |

$1308.0 | 2023-09-18 | ||

| Enamine | EN300-1888636-1g |

tert-butyl N-[1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-N-methylcarbamate |

2229191-15-3 | 1g |

$1557.0 | 2023-09-18 |

tert-butyl N-1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl-N-methylcarbamate 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

4. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981

-

Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104

tert-butyl N-1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl-N-methylcarbamateに関する追加情報

tert-butyl N-1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl-N-methylcarbamate(CAS No. 2229191-15-3)の専門的解説と応用

tert-butyl N-1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl-N-methylcarbamateは、有機合成化学や医薬品開発において重要な中間体として注目される化合物です。CAS番号2229191-15-3で特定されるこの物質は、ピロール骨格とカルバメート保護基を有する特徴的な構造を持ち、近年の創薬研究で標的分子修飾に頻繁に利用されています。

本化合物の最大の特徴は、2,4-ジメチル-1H-ピロール-3-イル基が導入された点にあり、これにより従来のN-メチルカルバメート誘導体よりも立体障害の制御が容易になる利点があります。特にプロドラッグ設計や酵素阻害剤開発の分野では、tert-ブチル基の脱保護条件の温和さが高く評価されています。

2023年以降、AI支援創薬(AI-Drug Discovery)の需要拡大に伴い、類似構造のピロール系化合物に対する問い合わせが急増しています。検索エンジンのデータ分析によれば、"ピロール誘導体 合成方法"や"カルバメート保護 脱保護条件"といったキーワードの検索頻度が顕著に上昇しており、本化合物の技術的解説需要が高まっていることがわかります。

合成経路に関しては、2,4-ジメチルピロールを出発原料とし、Vilsmeier-Haack反応によるホルミル化を経て、続くN-メチルカルバモイル化工程で高収率が得られることが報告されています。このプロセスでは、tert-ブチルジメチルシリル(TBS)保護基との併用が選択性向上に有効であるとする研究も発表されています。

分析技術の進歩により、本化合物の結晶多形(Polymorphism)に関する知見も蓄積されつつあります。X線結晶構造解析から、分子内水素結合が立体配座固定化に寄与していることが明らかになり、これが生体利用効率(BA)改善に繋がる可能性が指摘されています。

産業応用面では、OLED材料開発や光触媒分野での利用が検討されています。特にピロール環の電子供与性とカルバメート基の立体効果を組み合わせた新規機能性材料の設計が、材料科学分野で活発に研究されています。

安定性試験データによれば、本化合物はpH3-8範囲で良好な安定性を示し、加速試験条件(40℃/75%RH)においても分解率5%未満という結果が得られています。この特性から、製剤化プロセスにおける加工適性が高く評価されています。

最近の学術トレンドとして、マイクロフローリアクターを用いた連続合成の適用例が報告されています。従来のバッチ法に比べ、反応時間の短縮と副生成物低減が可能であり、グリーンケミストリーの観点からも注目されています。

安全性評価では、in vitro代謝試験においてCYP3A4酵素による代謝を受けにくい特性が確認されており、薬物相互作用リスクが低いことが示唆されています。ただし、ヒト皮膚感作性試験などの追加データが待たれる段階です。

今後の展望として、クリックケミストリーとの親和性が高い点を活かしたコンビナトリアルライブラリー構築や、タンパク質-リガンド複合体の結晶化促進剤としての応用が期待されています。特にフラグメントベース創薬(FBDD)分野では、その分子骨格の柔軟性が大きな強みとなります。

保管条件に関しては、遮光容器に封入し、不活性ガス置換下で-20℃以下での保存が推奨されています。HPLC分析時には、C18逆相カラムを用いたグラジエント溶出法(アセトニトリル/水系)が適していることが検証されています。

2229191-15-3 (tert-butyl N-1-(2,4-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl-N-methylcarbamate) 関連製品

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 1805011-08-8(3-Cyano-5-(difluoromethyl)-4-fluoropyridine)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)

- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)